Methyl isobutyrate

Description

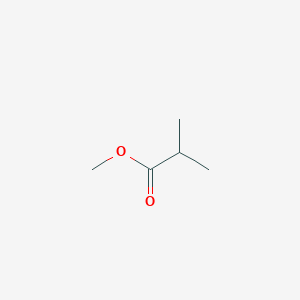

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4(2)5(6)7-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIWKHZACMWKOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060275 | |

| Record name | Propanoic acid, 2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid | |

| Record name | Methyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/212/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

91.00 to 93.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | Methyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/212/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.884-0.888 | |

| Record name | Methyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/212/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

547-63-7 | |

| Record name | Methyl isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=547-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL ISOBUTYRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM286QL922 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-84.7 °C | |

| Record name | Methyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

methyl isobutyrate CAS number and structure

An In-Depth Technical Guide to Methyl Isobutyrate: Properties, Synthesis, and Applications

Introduction

This compound (IUPAC name: Methyl 2-methylpropanoate) is the ester formed from isobutyric acid and methanol.[1][2] It is a colorless liquid with a characteristic fruity, apple-like aroma.[3][4] This guide provides a comprehensive technical overview of this compound, focusing on its chemical structure, properties, synthesis, analytical characterization, and key applications relevant to research and drug development professionals.

1. Chemical Identity and Structure

A clear understanding of a molecule's structure is fundamental to grasping its reactivity and physical properties.

-

SMILES: CC(C)C(=O)OC[9]

The structure of this compound features a central carbonyl group characteristic of esters. The carbonyl carbon is bonded to a methoxy group (-OCH₃) and an isopropyl group (-CH(CH₃)₂). The presence of the branched isopropyl group influences the molecule's physical properties, such as its boiling point and solubility, compared to its straight-chain isomer, methyl butyrate.

2. Physicochemical Properties

The physical and chemical properties of this compound dictate its suitability for various applications, from a reaction solvent to a synthetic building block.

| Property | Value | Source |

| Appearance | Colorless liquid | [8] |

| Odor | Fruity, apple-like | [3][4] |

| Boiling Point | 92 °C | [10] |

| Melting Point | -85 °C | [8][10] |

| Density | 0.891 g/mL at 25 °C | [11] |

| Refractive Index | 1.384 at 20 °C | [11] |

| Solubility | Miscible with alcohol | [4][10] |

| Flash Point | 3 °C (38 °F) | [5] |

3. Synthesis of this compound

The most common and straightforward method for synthesizing this compound is the Fischer esterification of isobutyric acid with methanol, typically in the presence of an acid catalyst.[3]

3.1. Fischer Esterification: A Step-by-Step Protocol

This protocol describes a standard laboratory-scale synthesis. The choice of an acid catalyst is crucial for protonating the carbonyl oxygen of isobutyric acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by methanol. The reaction is an equilibrium process; therefore, to drive it towards the product side, an excess of one reactant (usually the less expensive one, methanol) is used, or the water formed is removed.

Experimental Protocol:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isobutyric acid (10.0 mmol).

-

Dissolve the isobutyric acid in 30 mL of dry methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2.0 mmol) to the solution at room temperature over 5 minutes. Causality: Sulfuric acid acts as both a catalyst and a dehydrating agent, shifting the equilibrium towards the ester.

-

Heat the reaction mixture to reflux and maintain for 3 hours. Monitoring the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.

-

After completion, cool the mixture to room temperature.

-

Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and add 20 mL of diethyl ether and 20 mL of water. Shake gently and allow the layers to separate.

-

Extract the aqueous layer with two additional 15 mL portions of diethyl ether.

-

Combine the organic layers, wash with 20 mL of brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield crude this compound.

-

Purify the crude product by fractional distillation to obtain pure this compound.

3.2. Alternative Synthesis Route

Another method involves the reaction of propylene with carbon monoxide and methanol in the presence of a catalyst like hydrogen fluoride.[12][13] This industrial process is advantageous due to the low cost of the starting materials.

4. Analytical Characterization

Unequivocal identification of this compound is achieved through a combination of spectroscopic techniques.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (300 MHz, CDCl₃):

-

δ 3.67 (s, 3H): The singlet corresponds to the three protons of the methoxy group (-OCH₃). Its chemical shift is characteristic of protons on a carbon attached to an ester oxygen.

-

δ 2.55 (sept, 1H): The septet is attributed to the single proton of the isopropyl group (-CH(CH₃)₂), split by the six adjacent methyl protons.

-

δ 1.17 (d, 6H): The doublet represents the six equivalent protons of the two methyl groups of the isopropyl moiety, split by the single adjacent methine proton.[9][14]

-

-

¹³C NMR (15.09 MHz, CDCl₃):

-

δ 177.55: Carbonyl carbon (C=O) of the ester.

-

δ 51.52: Methoxy carbon (-OCH₃).

-

δ 34.02: Methine carbon of the isopropyl group (-CH(CH₃)₂).

-

δ 19.05: The two equivalent methyl carbons of the isopropyl group.[9]

-

4.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands that confirm its functional groups. A strong, sharp peak around 1740 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. The C-O stretching vibrations are observed in the region of 1250-1100 cm⁻¹ .

4.3. Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of this compound typically shows a molecular ion peak (M⁺) at m/z = 102. Key fragmentation patterns include the loss of a methoxy radical (•OCH₃) to give a peak at m/z = 71, and the formation of the acylium ion [CH(CH₃)₂CO]⁺ at m/z = 43, which is often the base peak.[9][15]

5. Applications in Research and Development

This compound's properties make it a versatile compound in various scientific and industrial settings.

-

Solvent: Due to its moderate polarity and relatively low boiling point, it can be used as a solvent for a range of organic compounds.[4][8]

-

Organic Synthesis Intermediate: The ester functionality can be readily transformed into other functional groups. For instance, it can be reduced to form 2-methyl-1-propanol or reacted with Grignard reagents to generate tertiary alcohols. It serves as a precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[3][16]

-

Flavoring and Fragrance Agent: In the food and cosmetic industries, it is utilized for its pleasant fruity aroma.[1][4] This application is particularly relevant in the development of consumer products.

-

Polymer Chemistry: It has been used in studies related to the thermal depolymerization of poly(methyl methacrylate).

6. Safety and Handling

This compound is a highly flammable liquid and vapor.[17][18] It is crucial to handle it in a well-ventilated area and away from sources of ignition.[10][17] Protective gloves, safety glasses, and a lab coat should be worn.[18][19] In case of contact with skin or eyes, flush with copious amounts of water.[17][18] For detailed safety information, always consult the latest Safety Data Sheet (SDS).[10][17][18][20]

DOT Diagram of Fischer Esterification Workflow

Sources

- 1. This compound | 547-63-7 [chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound, 547-63-7 [thegoodscentscompany.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound 99 547-63-7 [sigmaaldrich.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound | C5H10O2 | CID 11039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

- 11. 异丁酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 12. EP0101719B1 - Formation of isobutyric acid or this compound - Google Patents [patents.google.com]

- 13. EP0101719A4 - Formation of isobutyric acid or this compound. - Google Patents [patents.google.com]

- 14. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0031249) [hmdb.ca]

- 15. 2-Methylbutyl isobutyrate | C9H18O2 | CID 97883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. fishersci.it [fishersci.it]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. aurochemicals.com [aurochemicals.com]

The Ubiquitous Presence of Methyl Isobutyrate in Nature: A Technical Guide to its Occurrence, Biosynthesis, and Analysis in Fruits

Abstract

Methyl isobutyrate, a volatile ester renowned for its sweet, fruity, and ethereal aroma reminiscent of apple and pineapple, is a significant contributor to the flavor profiles of numerous fruits.[1][2] Its natural occurrence is a subject of great interest to researchers in the fields of food science, agriculture, and natural product chemistry. This in-depth technical guide provides a comprehensive overview of the natural occurrence of this compound in a variety of fruits, delves into its biosynthetic origins within the plant, and offers a detailed, field-proven protocol for its extraction and quantitative analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the complexities of fruit aroma chemistry.

Introduction: The Aromatic Signature of this compound

The sensory perception of fruit is a complex interplay of taste and aroma, with volatile organic compounds (VOCs) playing a pivotal role in defining the characteristic scent. Among the myriad of esters that contribute to the fruity bouquet, this compound (methyl 2-methylpropanoate) stands out for its potent and pleasant aromatic qualities.[1][2] Its presence, even in trace amounts, can significantly impact the overall flavor profile, lending a desirable sweetness and fruity character. Understanding the distribution and formation of this compound in different fruit species is crucial for quality assessment, cultivar selection, and the development of natural flavor ingredients.

Natural Occurrence of this compound in Fruits

This compound and its isomers have been identified as naturally occurring volatile constituents in a wide array of fruits. While its concentration can vary significantly depending on the fruit species, cultivar, and stage of ripeness, its presence is a recurring theme in the aroma chemistry of many popular fruits. The following table summarizes the documented occurrence of this compound and related isobutyrate esters in various fruits. It is important to note that quantitative data for this compound is not always available, and in many studies, it is grouped with other esters or reported qualitatively.

| Fruit | Scientific Name | Presence of this compound/Isobutyrates | Reported Concentration/Relative Abundance | References |

| Apple | Malus domestica | Present | Variable, often a minor component. | [3] |

| Pineapple | Ananas comosus | Present | Contributes to the characteristic fruity aroma. | |

| Banana | Musa spp. | 3-Methylbutyl isobutyrate detected | Up to 5.71% of total volatiles in fully ripened 'Fenjiao' cultivar. | [4] |

| Grape | Vitis vinifera | Present | Detected in various grape varieties and wines. | [5][6][7] |

| Kiwi | Actinidia deliciosa | Ethyl isobutyrate and other esters present. | Variable depending on the cultivar. | [8][9] |

| Papaya | Carica papaya | Present | Contributes to the overall aroma profile. | [6][10] |

| Strawberry | Fragaria × ananassa | Methyl isovalerate and other methyl esters present. | Detected in various cultivars. | [11][12][13][14] |

| Blueberry | Vaccinium angustifolium | Present | Reported as a naturally occurring compound. | [6] |

| Melon | Cucumis melo | Present | Contributes to the fruity aroma. | [2] |

| Roman Chamomile | Chamaemelum nobile | Isobutyl isobutyrate and other isobutyrates present | 2-9% Isobutyl Isobutyrate in essential oil. | [15][16][17][18][19] |

The Biosynthetic Pathway of this compound in Plants

The formation of this compound in fruits is a fascinating example of secondary metabolism, intricately linked to primary metabolic pathways. The biosynthesis of branched-chain esters, including this compound, originates from the catabolism of branched-chain amino acids.

The key precursor for the isobutyryl moiety of this compound is the amino acid valine . Through a series of enzymatic reactions, valine is converted into isobutyryl-CoA . This activated intermediate serves as the acyl donor in the final esterification step.

The final and crucial step in the biosynthesis of this compound is the esterification of isobutyryl-CoA with methanol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . AATs are responsible for the formation of a wide variety of esters in fruits and are a key determinant of the final aroma profile.

The following diagram illustrates the simplified biosynthetic pathway of this compound from its precursor, valine.

Analytical Methodology: A Guide to Extraction and Quantification

The accurate identification and quantification of this compound in complex fruit matrices require a robust and sensitive analytical methodology. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as the gold standard for the analysis of volatile compounds in fruits, offering a solvent-free, sensitive, and relatively simple sample preparation technique.

Experimental Protocol: HS-SPME-GC-MS Analysis of this compound in Fruits

This protocol provides a detailed, step-by-step methodology for the extraction and quantification of this compound from a fruit sample.

Materials and Reagents:

-

Fruit sample (e.g., strawberry, banana, apple)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

Sodium chloride (NaCl), analytical grade

-

Internal standard solution (e.g., 2-octanol in methanol, 10 ppm)

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

Homogenize a known weight of fresh fruit (e.g., 5 g) in a blender or with a mortar and pestle.

-

Transfer the homogenized sample into a 20 mL headspace vial.

-

Add 1 g of NaCl to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds.

-

Spike the sample with a known volume (e.g., 10 µL) of the internal standard solution.

-

Immediately seal the vial with the magnetic screw cap.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in a heating block or water bath and equilibrate at a specific temperature (e.g., 40°C) for a set time (e.g., 15 minutes) with gentle agitation.

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorb the extracted volatile compounds from the SPME fiber in the hot GC injector (e.g., 250°C) for a specific time (e.g., 5 minutes) in splitless mode.

-

Separate the compounds on a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Use a temperature program to achieve optimal separation (e.g., start at 40°C for 2 min, ramp to 230°C at 5°C/min, hold for 5 min).

-

Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Operate the mass spectrometer in electron ionization (EI) mode at 70 eV.

-

Acquire mass spectra over a specific mass range (e.g., m/z 35-350).

-

-

Data Analysis and Quantification:

-

Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a reference library (e.g., NIST).

-

Quantify the concentration of this compound by calculating the ratio of its peak area to the peak area of the internal standard and comparing it to a calibration curve prepared with known concentrations of this compound.

-

The following diagram provides a visual representation of the analytical workflow.

Conclusion and Future Perspectives

This compound is a key contributor to the desirable fruity aromas of many important fruit crops. Its biosynthesis from the amino acid valine highlights the intricate connection between primary and secondary metabolism in plants. The analytical workflow presented in this guide provides a robust and reliable method for the identification and quantification of this important flavor compound.

Future research should focus on elucidating the specific alcohol acyltransferases responsible for this compound synthesis in different fruit species. A deeper understanding of the genetic and environmental factors that regulate the expression and activity of these enzymes could pave the way for breeding programs aimed at enhancing the flavor profiles of fruits. Furthermore, the development of more comprehensive quantitative databases of this compound concentrations across a wider range of fruit cultivars and ripening stages will be invaluable for the food and flavor industries.

References

-

ScenTree. Chamomile roman oil (CAS N° 8015-92-7). [Link]

-

Base Formula. Chamomile essential oil profiles & research studies. 2020. [Link]

-

Avena Lab. Chamomile Roman Essential Oil Composition. [Link]

-

Ma, W., et al. GC–MS Untargeted Analysis of Volatile Compounds in Four Red Grape Varieties (Vitis vinifera L. cv) at Different Maturity Stages near Harvest. Foods. 2022. [Link]

-

IFF. CHAMOMILE OIL ROMAN|LMR Naturals. [Link]

-

Journal of Applied Pharmaceutical Science. German and Roman Chamomile. 2011. [Link]

-

ResearchGate. Concentrations of (a) ethyl isovalerate, ethyl 2 methylbutyrate; (b)... [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. (PDF) NMR Characterization of Ten Apple Cultivars from the Piedmont Region. 2021. [Link]

-

ResearchGate. (PDF) Profiling of Flavor Volatiles by SPME-GC-MS in Strawberry Cultivars during Fruit Development and Ripening. 2024. [Link]

-

Wei, C., et al. Comparative Study of Volatile Compounds in the Fruit of Two Banana Cultivars at Different Ripening Stages. Molecules. 2018. [Link]

-

ResearchGate. Identification of New Strawberry Sulfur Volatiles and Changes during Maturation. 2014. [Link]

-

Song, J., et al. Characteristic Volatiles and Cultivar Classification in 35 Apple Varieties: A Case Study of Two Harvest Years. Foods. 2022. [Link]

-

The Good Scents Company. papaya isobutyrate, 10031-71-7. [Link]

-

Liu, H., et al. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS. Foods. 2021. [Link]

-

The Good Scents Company. This compound, 547-63-7. [Link]

-

Northern Grapes Project. Interspecific Hybrid Red Wine Color. 2016. [Link]

-

MedCrave. Plants & Agriculture Research. 2018. [Link]

-

FlavScents. This compound. [Link]

-

Whitaker, V.M., et al. Genetic Analysis of Methyl Anthranilate, Mesifurane, Linalool, and Other Flavor Compounds in Cultivated Strawberry (Fragaria × ananassa). Frontiers in Plant Science. 2020. [Link]

-

Wang, Y., et al. Chemometric Classification of Apple Cultivars Based on Physicochemical Properties: Raw Material Selection for Processing Applications. Foods. 2023. [Link]

-

Sobolev, A.P., et al. NMR Characterization of Ten Apple Cultivars from the Piedmont Region. Foods. 2021. [Link]

-

ResearchGate. Changes in Quality and Volatile Compounds of 'Ready-To-Eat' Kiwifruit with Transcriptome Insights. 2023. [Link]

-

ResearchGate. Olfactory thresholds of mixtures in pineapple matrix solution. MB, methyl butyrate. [Link]

-

PhytoHub. Publications for Isoamyl isobutyrate being present in Banana. [Link]

-

OUCI. Instrumental based flavour characterisation of banana fruit. [Link]

-

MIT OpenCourseWare. 5.310 (F19) Fischer Esterification Lab Manual. [Link]

-

ResearchGate. Composition of volatiles of banana cultivars from Madeira Island. 2003. [Link]

-

Zielinska, D., et al. Characterization of Volatile Organic Compounds in Kiwiberries (Actinidia arguta) Exposed to High Hydrostatic Pressure Processing by HS-SPME/GC-MS. Molecules. 2022. [Link]

-

NeSmith, D.S., et al. Fruit Quality of Several Strawberry Cultivars during the Harvest Season under High Tunnel and Open Field Environments. Horticulturae. 2023. [Link]

-

Li, X., et al. Comparative Study on Physicochemical and Nutritional Qualities of Kiwifruit Varieties. Foods. 2022. [Link]

-

Linder, M., et al. A strawberry accession with elevated methyl anthranilate fruit concentration is naturally resistant to the pest fly Drosophila suzukii. PLoS One. 2020. [Link]

-

ResearchGate. Physicochemical and Enzymatic Properties of Five Kiwifruit Cultivars during Cold Storage. 2013. [Link]

-

Journal of Horticulture, Forestry and Biotechnology. Evolution of Chemical Compounds of Grapes from the Miniş-Măderat Vineyard for Determining the Optimum Harvest Time. 2015. [Link]

-

Vitis-VEA. Methoxypyrazines in Sauvignon blanc grapes and wines. 1991. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound [flavscents.com]

- 3. NMR Characterization of Ten Apple Cultivars from the Piedmont Region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative Study of Volatile Compounds in the Fruit of Two Banana Cultivars at Different Ripening Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound | C5H10O2 | CID 11039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. northerngrapesproject.org [northerngrapesproject.org]

- 8. mdpi.com [mdpi.com]

- 9. Comparative Study on Physicochemical and Nutritional Qualities of Kiwifruit Varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. papaya isobutyrate, 10031-71-7 [thegoodscentscompany.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Genetic Analysis of Methyl Anthranilate, Mesifurane, Linalool, and Other Flavor Compounds in Cultivated Strawberry (Fragaria × ananassa) [frontiersin.org]

- 14. A strawberry accession with elevated methyl anthranilate fruit concentration is naturally resistant to the pest fly Drosophila suzukii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ScenTree - Chamomile roman oil (CAS N° 8015-92-7) [scentree.co]

- 16. Chamomile essential oil profiles & research studies [baseformula.com]

- 17. avenalab.com [avenalab.com]

- 18. iff.com [iff.com]

- 19. japsonline.com [japsonline.com]

methyl isobutyrate chemical formula and molecular weight

An In-Depth Technical Guide to Methyl Isobutyrate: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound, a key organic ester. Designed for researchers, scientists, and professionals in drug development, this document moves beyond basic data to offer field-proven insights into its synthesis, characterization, and application. We will explore the causality behind experimental choices and ground key claims in authoritative sources, ensuring a self-validating and trustworthy resource.

This compound, systematically named methyl 2-methylpropanoate, is the ester formed from isobutyric acid and methanol.[1][2] Its chemical formula is C₅H₁₀O₂.[1][2][3] It is a colorless liquid recognized by its characteristic fruity aroma, often described as reminiscent of apple or pineapple.[4] This aromatic property has led to its widespread use as a flavoring and fragrance agent.[1][5]

The molecule's structure features a branched isopropyl group attached to the carbonyl carbon, which influences its physical properties such as boiling point and solubility.[6] It is slightly soluble in water but miscible with common organic solvents like alcohol and ether, making it a useful solvent in certain applications.[6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₅H₁₀O₂ | [1][2][3] |

| Molecular Weight | 102.13 g/mol | [1][7] |

| IUPAC Name | methyl 2-methylpropanoate | [1][2] |

| CAS Number | 547-63-7 | [3][7] |

| Appearance | Colorless liquid | [3][7] |

| Density | 0.891 - 0.895 g/cm³ at 20-25 °C | [3][7] |

| Boiling Point | 92-100 °C | [2][7] |

| Melting Point | -85 °C | [3][7] |

| Refractive Index (n_D^20) | 1.382 - 1.385 | [3][7] |

| Flash Point | 3.33 °C (38.00 °F) |[3] |

Synthesis and Purification: The Fischer-Speier Esterification

The most common and direct method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed condensation reaction involves refluxing isobutyric acid with an excess of methanol.[6] The use of a strong acid catalyst, such as sulfuric acid (H₂SO₄), is critical. The catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.

The reaction is an equilibrium process. To drive it towards the product (the ester), Le Châtelier's principle is applied by using one reactant in excess—typically the less expensive one, which in this case is methanol.[8]

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure for synthesizing this compound, followed by a workup and purification by fractional distillation.

Step 1: Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add isobutyric acid (10.0 mmol).

-

Add an excess of dry methanol (e.g., 30 mL).[6]

-

In a fume hood, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 mL) to the solution while stirring.[6][9]

-

Attach a reflux condenser to the flask and ensure water lines are properly connected.

Step 2: Reflux

-

Heat the mixture to reflux using a heating mantle. A gentle boil should be maintained.

-

Allow the reaction to reflux for at least 1-3 hours.[6] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if desired.

Step 3: Workup and Neutralization

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing cold water (e.g., 25-50 mL).[10]

-

Carefully neutralize the remaining acid by adding a saturated sodium bicarbonate (NaHCO₃) solution portion-wise until effervescence ceases.[9] This step is crucial to remove the sulfuric acid catalyst and any unreacted isobutyric acid.

-

Wash the organic layer sequentially with water and then with a saturated sodium chloride (brine) solution to remove residual water and water-soluble impurities.[11]

Step 4: Drying and Purification

-

Separate the organic layer and dry it over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[10]

-

Filter the solution to remove the drying agent.

-

Purify the crude this compound by fractional distillation.[12] The boiling point of this compound is significantly lower than that of any remaining isobutyric acid, but fractional distillation is preferred to ensure high purity.[12][13] Collect the fraction boiling at approximately 92-94 °C.[7]

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization: A Spectroscopic Profile

Structural elucidation and purity assessment of synthesized this compound rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide unambiguous confirmation of the this compound structure.

-

¹H NMR: The proton NMR spectrum is simple and highly characteristic.

-

A singlet integrating to 3 protons appears around δ 3.67 ppm . This corresponds to the methyl ester protons (-OCH₃), which have no adjacent protons to couple with.[4]

-

A septet (a multiplet with 7 lines) integrating to 1 proton is observed around δ 2.5-2.6 ppm . This signal is for the methine proton (-CH) on the isopropyl group, which is split by the six adjacent, chemically equivalent methyl protons (n+1 = 6+1 = 7).[4]

-

A doublet integrating to 6 protons appears around δ 1.16-1.18 ppm . This signal represents the two equivalent methyl groups (-CH(CH₃)₂) of the isopropyl moiety, which are split by the single adjacent methine proton (n+1 = 1+1 = 2).[4]

-

-

¹³C NMR: The carbon NMR spectrum shows four distinct signals, corresponding to the four unique carbon environments in the molecule.

Caption: Structure of this compound with ¹H NMR assignments.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a very strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch, typically appearing around 1735-1740 cm⁻¹ .[4][14] Other significant peaks include C-H stretching vibrations from the alkyl groups just below 3000 cm⁻¹ and C-O stretching vibrations in the 1100-1300 cm⁻¹ region.[4]

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry provides key structural information through its fragmentation pattern.

-

Molecular Ion (M⁺): A peak for the molecular ion [C₅H₁₀O₂]⁺ is expected at m/z = 102 , though it may be weak.[4][15]

-

Base Peak: The most abundant fragment ion (base peak) is typically observed at m/z = 43 . This corresponds to the stable isopropyl cation, [(CH₃)₂CH]⁺, formed by cleavage of the bond between the isopropyl group and the carbonyl carbon.[4][16]

-

Other Key Fragments:

-

m/z = 71: Results from the loss of the methoxy group (-OCH₃, 31 Da), corresponding to the isobutyryl cation, [(CH₃)₂CHCO]⁺.[4]

-

m/z = 59: Corresponds to the methoxycarbonyl cation, [COOCH₃]⁺.[4]

-

m/z = 87: Arises from McLafferty rearrangement, if applicable, or loss of a methyl group (-CH₃, 15 Da).[4]

-

Caption: Key fragmentation pathways of this compound in EI-MS.

Applications in Research and Drug Development

While widely known as a flavor and fragrance agent, this compound and related isobutyrate esters hold relevance for scientific research and pharmaceutical development.

-

Solvent and Reagent: Due to its relatively low boiling point and moderate polarity, it can be used as a solvent in specific organic reactions.[2][5] It also serves as a starting material or intermediate in organic synthesis. For instance, isobutyrate esters can be converted to other functional groups or used as building blocks for more complex molecules.[17] The oxidative dehydrogenation of this compound to produce methyl methacrylate has also been studied.[18]

-

Relevance as a Structural Motif in Drug Development: The isobutyrate moiety is a structural component of interest in medicinal chemistry and drug delivery. While this compound itself is not a drug, the esterification of active pharmaceutical ingredients (APIs) with short-chain fatty acids like isobutyric acid is a recognized strategy to modify a drug's physicochemical properties.

-

Prodrug Strategy: Esterification can enhance lipophilicity, which may improve membrane permeability and oral bioavailability. For example, resveratrol has been esterified with butyric acid to enhance its bioactivity and potential as a functional food ingredient.[19]

-

Drug Delivery Systems: More complex isobutyrate esters, such as sucrose acetate isobutyrate (SAIB), are regarded as safe (GRAS) by the FDA and are explored as excipients in drug delivery systems.[20] SAIB has been investigated for creating mucoadhesive formulations for oral drug delivery and as a component in sustained-release injectable systems.[20][21] Similarly, cellulose acetate butyrate (CAB), another cellulose ester, is used as a wall material for microcapsules to achieve sustained release of active agents.[22]

-

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate precautions.[4]

-

Handling: Work in a well-ventilated area, preferably a chemical fume hood. Wear suitable personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[14]

-

Fire Safety: Use alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers. Avoid using a direct stream of water.[15]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChEBI. (n.d.). This compound. European Bioinformatics Institute. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

Chemcasts. (n.d.). This compound (CAS 547-63-7) Properties. Retrieved from [Link]

-

Merck Index Online. (n.d.). This compound. Royal Society of Chemistry. Retrieved from [Link]

-

Wikipedia. (2021, June 4). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). Methylisobutyrate [13C NMR]. Wiley-VCH GmbH. Retrieved from [Link]

-

SpectraBase. (n.d.). Methylisobutyrate [13C NMR]. Wiley-VCH GmbH. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpropanoic acid. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment 29 – The Fischer Esterification. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0031249). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). IR Spectrum of this compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Harloff-Helleberg, S., et al. (2019). Exploring the mucoadhesive behavior of sucrose acetate isobutyrate: a novel excipient for oral delivery of biopharmaceuticals. Drug delivery and translational research. Retrieved from [Link]

-

California State University, Dominguez Hills. (n.d.). Fischer Esterification. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound Phase change data. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). US4518462A - Distillation process for purifying methyl methacrylate.

-

Semantic Scholar. (1970). Kinetics and mechanism of the hydrolysis of N-isobutylidenemethylamine in aqueous solution. Retrieved from [Link]

-

University of Rochester. (n.d.). Purification: Fractional Distillation. Department of Chemistry. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

- Google Patents. (n.d.). US20220388942A1 - Process for purifying methyl methacrylate of low-boiling components.

-

MDPI. (2023). Application of Sucrose Acetate Isobutyrate in Development of Co-Amorphous Formulations of Tacrolimus for Bioavailability Enhancement. Retrieved from [Link]

-

ChemBAM. (n.d.). Purification by fractional distillation. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of organic solvents on the synthesis of isoamyl butyrate. Retrieved from [Link]

-

Organometallics. (2010). NMR Chemical Shifts of Trace Impurities. American Chemical Society. Retrieved from [Link]

-

ChemConnections. (n.d.). Interpreting 1H (Proton) NMR Spectra. Retrieved from [Link]

-

Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

- Google Patents. (n.d.). US3442772A - Method of purifying methyl-isobutylcarbinol by azeotropic distillation with water.

-

Organic Syntheses. (n.d.). Isobutyryl chloride. Retrieved from [Link]

- Google Patents. (n.d.). EP0101719B1 - Formation of isobutyric acid or this compound.

-

National Institute of Standards and Technology. (n.d.). This compound Data. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). THE OXIDATIVE DEHYDROGENATION OF this compound TO METHYL METHACRYLATE. Retrieved from [Link]

-

ResearchGate. (n.d.). Cellulose esters in drug delivery. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Synthesis and Characterization of Novel Resveratrol Butyrate Esters. Retrieved from [Link]

-

Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Solid-Phase Synthesis of Cellulose Acetate Butyrate as Microsphere Wall Materials. Retrieved from [Link]

-

ChemRxiv. (n.d.). Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates. Retrieved from [Link]

Sources

- 1. This compound (CAS 547-63-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, 547-63-7 [thegoodscentscompany.com]

- 4. This compound | C5H10O2 | CID 11039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scienceready.com.au [scienceready.com.au]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound [drugfuture.com]

- 8. cerritos.edu [cerritos.edu]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 11. community.wvu.edu [community.wvu.edu]

- 12. Purification [chem.rochester.edu]

- 13. US4518462A - Distillation process for purifying methyl methacrylate - Google Patents [patents.google.com]

- 14. This compound(547-63-7) IR Spectrum [m.chemicalbook.com]

- 15. This compound [webbook.nist.gov]

- 16. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and Characterization of Novel Resveratrol Butyrate Esters That Have the Ability to Prevent Fat Accumulation in a Liver Cell Culture Model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Exploring the mucoadhesive behavior of sucrose acetate isobutyrate: a novel excipient for oral delivery of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Solid-Phase Synthesis of Cellulose Acetate Butyrate as Microsphere Wall Materials for Sustained Release of Emamectin Benzoate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Methyl Isobutyrate: Boiling Point and Solubility

This guide provides a detailed exploration of two critical physicochemical properties of methyl isobutyrate: its boiling point and solubility. An understanding of these characteristics is fundamental for researchers, scientists, and drug development professionals in optimizing reaction conditions, purification processes, and formulation strategies. This document moves beyond a simple recitation of values to explain the underlying principles and provide actionable experimental protocols.

Introduction to this compound: A Versatile Ester

This compound (CAS No. 547-63-7), also known as methyl 2-methylpropanoate, is a clear, colorless liquid with a characteristic fruity aroma, reminiscent of apples and pineapples.[1] As the methyl ester of isobutyric acid, it belongs to the carboxylic ester family.[2] Its molecular formula is C5H10O2, and it has a molecular weight of 102.13 g/mol .[2][3] This compound is not only a significant component in the flavor and fragrance industry but also serves as a valuable solvent and intermediate in organic synthesis.[1][4] A thorough understanding of its physical properties is paramount for its effective and safe utilization in various scientific applications.

Boiling Point of this compound: Theory and Practical Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5][6] For this compound, this physical constant is a key indicator of its volatility and is crucial for purification techniques such as distillation.

Theoretical Framework: Intermolecular Forces at Play

The boiling point of this compound is a direct consequence of the intermolecular forces between its molecules. As an ester, the primary forces are:

-

Dipole-Dipole Interactions: The carbonyl group (C=O) in the ester functionality creates a permanent dipole, leading to electrostatic attractions between adjacent molecules.

-

Van der Waals Forces (London Dispersion Forces): These are temporary, induced dipoles that exist in all molecules and increase with molecular size and surface area.

This compound lacks the ability to form strong hydrogen bonds, which explains its relatively moderate boiling point compared to alcohols or carboxylic acids of similar molecular weight.

Reported Boiling Point Values

Reported values for the boiling point of this compound at standard atmospheric pressure (760 mmHg) generally fall within a narrow range. Various sources report the boiling point to be between 90 °C and 100 °C.[7][8] Specifically, values of 90 °C, 92 °C, 93 °C, and a range of 91.00 to 93.00 °C are commonly cited.[2][7][9][10] This slight variation can be attributed to minor differences in experimental conditions and purity of the sample.

Experimental Determination of Boiling Point

A precise determination of the boiling point is essential for compound identification and purity assessment. The micro boiling point or Thiele tube method is a reliable technique for this purpose.[6][11]

Protocol for Micro Boiling Point Determination:

-

Preparation: Place a few milliliters of this compound into a small test tube.

-

Capillary Tube Setup: Seal one end of a capillary tube using a flame. Place the capillary tube, sealed end up, into the test tube containing the liquid.[12]

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is aligned with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with paraffin oil), making sure the liquid level in the bath is above the level of the this compound but below the open end of the test tube.[6]

-

Observation: Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[11][13]

-

Measurement: Once a continuous and rapid stream of bubbles is observed, remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[6][11]

-

Safety Precautions: this compound is a flammable liquid.[3][14] Ensure heating is performed in a well-ventilated area, away from open flames.[15][16] Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves.[9]

Diagram of Boiling Point Determination Setup

Caption: Workflow for experimental determination of boiling point.

Solubility Profile of this compound

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature. This property is critical for drug development, as it influences bioavailability and formulation design.[17][18]

Theoretical Principles: "Like Dissolves Like"

The solubility of this compound is governed by the principle of "like dissolves like." Its molecular structure contains both a polar region (the ester group) and nonpolar regions (the alkyl groups).

-

Solubility in Water: this compound is described as slightly soluble or sparingly soluble in water.[1][7][19] The polar ester group can engage in dipole-dipole interactions with water molecules. However, the nonpolar hydrocarbon portion of the molecule disrupts the strong hydrogen bonding network of water, limiting its solubility. One source estimates the water solubility to be 9268 mg/L at 25 °C.[20]

-

Solubility in Organic Solvents: this compound is miscible with many common organic solvents, including alcohol and diethyl ether.[7][10] This high solubility is due to the favorable intermolecular interactions (dipole-dipole and van der Waals forces) between the ester and the organic solvent molecules, which are of similar polarity.

Quantitative Solubility Data

| Solvent | Solubility Description | Quantitative Data (if available) |

| Water | Slightly soluble / Sparingly soluble | 9268 mg/L @ 25 °C[20] |

| Alcohol (Ethanol) | Miscible | - |

| Diethyl Ether | Miscible | - |

| Propylene Glycol | Soluble | - |

| Oils | Miscible | - |

Data compiled from multiple sources.[1][7][20][21]

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[22][23]

Protocol for Shake-Flask Solubility Determination:

-

Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., water) in a stoppered flask or vial. The excess solute is necessary to ensure saturation is reached.[22]

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is achieved. A mechanical shaker or orbital incubator is typically used.[17]

-

Phase Separation: After equilibration, allow the mixture to stand undisturbed to permit the undissolved solute to settle.[22] Alternatively, centrifugation or filtration can be used to separate the saturated solution from the excess solid.

-

Quantification: Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Analysis: Determine the concentration of this compound in the aliquot using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation: The solubility is then calculated and expressed in units such as g/L or mol/L.

Diagram of Shake-Flask Solubility Workflow

Caption: Standard procedure for the shake-flask solubility assay.

Conclusion

The boiling point and solubility of this compound are fundamental physicochemical properties that dictate its behavior in various scientific and industrial applications. Its moderate boiling point, a result of dipole-dipole and van der Waals forces, makes it amenable to purification by distillation. Its dual polarity, with a polar ester group and nonpolar alkyl chains, results in slight solubility in water but excellent miscibility with organic solvents. The experimental protocols detailed in this guide provide a framework for the accurate and reliable determination of these essential parameters, empowering researchers to utilize this compound with greater precision and control in their work.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11039, this compound. [Link]

-

Wikipedia. This compound. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Cole-Parmer. Material Safety Data Sheet - this compound, 99%. [Link]

-

Unknown. DETERMINATION OF BOILING POINTS. [Link]

-

The Merck Index Online. This compound. [Link]

-

The Merck Index Online. This compound. [Link]

-

The Good Scents Company. This compound, 547-63-7. [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

chymist.com. Micro Boiling Point Determination. [Link]

-

ChemBK. This compound,(Isobutyric acid methyl ester). [Link]

-

National Center for Biotechnology Information. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

SpringerLink. A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]

-

Scent.vn. This compound (CAS 547-63-7): Odor profile, Properties, & IFRA compliance. [Link]

-

Weebly. Determination of Boiling Point (B.P). [Link]

-

GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]

-

ResearchGate. Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. [Link]

-

Synerzine. This compound Safety Data Sheet. [Link]

-

ChemIndex. 547-63-7 | this compound. [Link]

-

Cheméo. Chemical Properties of this compound (CAS 547-63-7). [Link]

Sources

- 1. This compound | 547-63-7 [chemicalbook.com]

- 2. This compound | C5H10O2 | CID 11039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.it [fishersci.it]

- 4. Page loading... [wap.guidechem.com]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. 异丁酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. This compound [drugfuture.com]

- 11. chymist.com [chymist.com]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. aurochemicals.com [aurochemicals.com]

- 16. synerzine.com [synerzine.com]

- 17. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 19. chembk.com [chembk.com]

- 20. This compound, 547-63-7 [thegoodscentscompany.com]

- 21. This compound CAS#: 547-63-7 [m.chemicalbook.com]

- 22. dissolutiontech.com [dissolutiontech.com]

- 23. tandfonline.com [tandfonline.com]

A Spectroscopic Guide to Methyl Isobutyrate: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry

Introduction

Methyl isobutyrate (C₅H₁₀O₂) is a common ester recognized for its characteristic fruity, apple-like aroma, leading to its use as a flavoring agent in the food and beverage industry and in the formulation of fragrances. Beyond its sensory attributes, its straightforward yet distinct molecular structure makes it an excellent model compound for illustrating the power of modern spectroscopic techniques in chemical analysis. For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's spectroscopic signature is paramount for structural elucidation, purity assessment, and quality control.

This in-depth technical guide provides a detailed exploration of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide is structured to not only present the spectral data but also to offer insights into the causality behind experimental choices and the logic of spectral interpretation, reflecting the expertise of a seasoned application scientist. Each section is designed to be a self-validating system, where the data and its interpretation are supported by established principles and authoritative references.

Molecular Structure and Spectroscopic Overview

This compound, systematically named methyl 2-methylpropanoate, possesses a simple branched-chain ester structure. Its molecular weight is 102.13 g/mol . Understanding this structure is key to interpreting the spectroscopic data that follows.

Caption: Molecular structure of this compound.

The following sections will deconstruct the spectroscopic data piece by piece, correlating specific signals and absorptions to the different components of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: Acquiring a High-Resolution NMR Spectrum

The quality of NMR data is highly dependent on proper sample preparation and instrument setup.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for a ¹H NMR spectrum (a higher concentration of 20-50 mg may be beneficial for ¹³C NMR).

-

Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds like this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial. Gentle vortexing can aid dissolution.

-

-

Transfer to NMR Tube:

-

Using a Pasteur pipette, carefully transfer the solution into a clean, standard 5 mm NMR tube. The liquid level should be around 4-5 cm from the bottom.

-

Cap the NMR tube securely to prevent evaporation.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming to achieve sharp, well-resolved peaks.

-

Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal reception.

-

Acquisition: Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width) and acquire the data.

-

Caption: General workflow for NMR sample preparation and data acquisition.

¹H NMR Spectroscopy of this compound

The ¹H NMR spectrum provides information about the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

¹H NMR Spectral Data Summary (300 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 3.67 | 3H | Singlet (s) | - | -O-CH₃ (a) |

| 2.56 | 1H | Septet (sept) | ~7.0 | -CH- (b) |

| 1.17 | 6H | Doublet (d) | ~7.0 | -CH(CH₃)₂ (c) |

Data sourced from PubChem and ChemicalBook.

Interpretation:

-

δ 3.67 (s, 3H): The singlet at 3.67 ppm corresponds to the three protons of the methoxy group (-O-CH₃). It is a singlet because there are no adjacent protons to couple with. Protons on a carbon adjacent to an ester oxygen are typically found in the 3.7-4.1 ppm range.

-

δ 2.56 (sept, 1H): This septet, integrating to one proton, is assigned to the methine proton (-CH-). The n+1 rule predicts that if a proton is coupled to 'n' equivalent neighboring protons, its signal will be split into 'n+1' peaks. In this case, the methine proton is adjacent to the six equivalent protons of the two methyl groups (n=6), resulting in a septet (6+1=7). Protons on a carbon adjacent to a carbonyl group in an ester are typically shifted to 2.0-2.2 ppm.

-

δ 1.17 (d, 6H): The doublet at 1.17 ppm integrates to six protons and is assigned to the two equivalent methyl groups (-CH(CH₃)₂). Each of these methyl groups is coupled to the single methine proton (n=1), resulting in a doublet (1+1=2).

The coupling constant (J) for the doublet and the septet are identical (~7.0 Hz), confirming the coupling relationship between these two sets of protons.

¹³C NMR Spectroscopy of this compound

The ¹³C NMR spectrum provides information about the number of unique carbon environments in the molecule.

¹³C NMR Spectral Data Summary (15.09 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 177.55 | C=O (carbonyl) |

| 51.52 | -O-CH₃ (methoxy) |

| 34.02 | -CH- (methine) |

| 19.05 | -CH(CH₃)₂ (methyls) |

Data sourced from PubChem and ChemicalBook.

Interpretation:

-

δ 177.55: This downfield signal is characteristic of a carbonyl carbon in an ester.

-

δ 51.52: This signal corresponds to the carbon of the methoxy group, deshielded by the adjacent oxygen atom.

-

δ 34.02: The signal for the methine carbon.

-

δ 19.05: The two methyl carbons are chemically equivalent and therefore appear as a single signal at this upfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring an IR Spectrum of a Liquid Sample

For a neat liquid sample like this compound, the thin-film method using salt plates is a common and straightforward technique.

Step-by-Step Methodology:

-

Prepare Salt Plates: Obtain two polished salt plates (e.g., NaCl or KBr) from a desiccator. If necessary, clean them with a small amount of a volatile, non-polar solvent like acetone and allow them to dry completely.

-

Apply Sample: Place a single drop of this compound onto the face of one salt plate.

-

Create a Thin Film: Place the second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

-

Acquire Spectrum: Place the "sandwich" of salt plates into the sample holder of the IR spectrometer and acquire the spectrum.

-

Background Scan: It is standard practice to run a background scan of the empty instrument prior to running the sample. The instrument's software will then subtract this background from the sample spectrum.

Caption: Workflow for obtaining an IR spectrum of a liquid sample.

IR Spectrum of this compound

The IR spectrum of this compound is dominated by absorptions corresponding to its ester functional group and alkyl framework.

IR Spectral Data Summary

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~2970 | Strong | C-H stretch (sp³) |

| ~1740 | Very Strong | C=O stretch (ester) |

| ~1200-1000 | Strong | C-O stretch (ester) |

Data interpretation based on general ester spectra and NIST data.

Interpretation:

-

~2970 cm⁻¹: This strong absorption band is characteristic of the C-H stretching vibrations of the sp³-hybridized carbons in the methyl and methine groups.

-

~1740 cm⁻¹: The most prominent peak in the spectrum is the very strong absorption at approximately 1740 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of an aliphatic ester. The exact position can vary slightly depending on the physical state of the sample.

-

~1200-1000 cm⁻¹: A strong absorption in this region is due to the C-O stretching vibration of the ester group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns.

Experimental Protocol: Acquiring a Mass Spectrum of a Volatile Liquid

For a volatile liquid like this compound, introduction into the mass spectrometer is typically straightforward.

Step-by-Step Methodology:

-

Sample Introduction: A small amount of the liquid sample is injected into the instrument. Due to its volatility, it readily vaporizes in the heated injection port.

-

Ionization: The gaseous molecules are then bombarded with high-energy electrons in the ionization chamber. This process, known as Electron Ionization (EI), typically removes an electron from the molecule to form a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals.

-

Mass Analysis: The positively charged ions (the molecular ion and the fragment ions) are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Mass Spectrum of this compound

The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment peaks.

Mass Spectrometry Data Summary (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 102 | Moderate | [C₅H₁₀O₂]⁺• (Molecular Ion, M⁺•) |

| 87 | Moderate | [M - CH₃]⁺ |

| 71 | High | [(CH₃)₂CHCO]⁺ (Isobutyryl cation) |

| 59 | Moderate | [COOCH₃]⁺ |

| 43 | Base Peak (100%) | [(CH₃)₂CH]⁺ (Isopropyl cation) |

Data sourced from NIST Chemistry WebBook and PubChem.

Interpretation and Fragmentation Pattern:

-

m/z 102 (Molecular Ion): This peak corresponds to the intact this compound molecule that has lost one electron. Its presence confirms the molecular weight of the compound.

-

m/z 87: Loss of a methyl radical (•CH₃) from the molecular ion.

-

m/z 71: This fragment results from the cleavage of the C-O single bond, losing the methoxy radical (•OCH₃). This forms the stable isobutyryl cation.

-

m/z 59: This peak arises from the cleavage of the bond between the carbonyl carbon and the isopropyl group, forming the [COOCH₃]⁺ fragment.

-

m/z 43 (Base Peak): The most abundant ion in the spectrum, the base peak, corresponds to the isopropyl cation [(CH₃)₂CH]⁺. This fragment is formed by the cleavage of the bond between the carbonyl carbon and the isopropyl group. The high stability of this secondary carbocation explains its high abundance.

Caption: Key fragmentation pathways of this compound in mass spectrometry.

Conclusion

The spectroscopic analysis of this compound serves as a quintessential example of how complementary analytical techniques can be synergistically employed to build a complete and validated picture of a molecule's structure. ¹H and ¹³C NMR spectroscopy provided a detailed map of the carbon-hydrogen framework and connectivity. IR spectroscopy confirmed the presence of the key ester functional group through its characteristic vibrational modes. Finally, mass spectrometry not only verified the molecular weight but also offered further structural confirmation through predictable fragmentation patterns. For scientists in research and development, mastering the interpretation of these spectroscopic techniques is a fundamental skill for chemical characterization, ensuring the identity, purity, and quality of materials.

References

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

National Institute of Standards and Technology. (n.d.). This compound Mass Spectrum. NIST Chemistry WebBook. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids. Organic Chemistry at CU Boulder. [Link]

- Study.com. (n.d.). *Describe the procedure for preparing a liquid

Methyl Isobutyrate: A Comprehensive Technical Guide to Safety and Handling

This guide provides an in-depth overview of the critical safety protocols and handling procedures for methyl isobutyrate, tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory.

Understanding this compound: Chemical & Physical Profile

This compound (CAS No. 547-63-7), also known as methyl 2-methylpropanoate, is a colorless liquid with a characteristic fruity odor, reminiscent of apples and pineapples.[1][2] Its utility as a flavoring agent and solvent stems from its specific physicochemical properties, which also dictate its inherent hazards.[2][3][4] A thorough understanding of these properties is fundamental to its safe handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C5H10O2 | [3][5][6][7] |

| Molecular Weight | 102.13 g/mol | [3][5][6] |

| Boiling Point | 90-93 °C (194-199 °F) | [1][8][9][10] |

| Melting Point | -85 °C to -84 °C (-121 °F to -120 °F) | [1][3][8][10] |

| Flash Point | 3.33 °C to 13 °C (38 °F to 55.4 °F) | [1][8][11][12][13] |

| Density | 0.891 - 0.895 g/mL at 20-25 °C | [1][2][8][10] |

| Solubility | Slightly soluble in water; miscible with alcohol and common organic solvents.[1][2] | |

| Vapor Pressure | 49 mbar @ 20 °C | [14] |